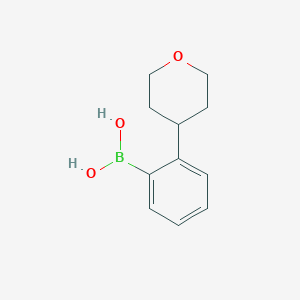![molecular formula C7H7F2NS B2702301 2-[(Difluoromethyl)sulfanyl]aniline CAS No. 24933-58-2](/img/structure/B2702301.png)
2-[(Difluoromethyl)sulfanyl]aniline
Vue d'ensemble
Description
“2-[(Difluoromethyl)sulfanyl]aniline” is a chemical compound with the CAS Number: 24933-58-2 . It has a molecular weight of 175.2 . The compound is liquid in physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[(difluoromethyl)sulfanyl]aniline . The InChI code for this compound is 1S/C7H7F2NS/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2 .Physical And Chemical Properties Analysis
The compound is liquid in physical form . It has a molecular weight of 175.2 .Applications De Recherche Scientifique
Electro-emissive Devices
One notable application is in the construction of novel binary copolymer films for electro-emissive devices (EEDs). Sulfuric acid-doped copolymer films, synthesized using aniline and haloanilines as monomers, demonstrate varied electropolymerization behaviors, surface micromorphologies, and infrared emissivity regulation abilities. These films, particularly those including aniline derivatives, show promising applications in infrared thermal control and dynamic visible light and infrared camouflage, highlighting the compound's potential in developing advanced materials for EEDs (Wang et al., 2020).
Enhanced Electroactivity
The electrochemical synthesis of sulfonated graphene/polyaniline composites with improved electroactivity is another significant application. By polymerizing aniline in the presence of sulfonated graphene, materials with enhanced electroactivity at pHs close to physiological levels are obtained. These composites showcase good conductivity values, suggesting their utility in applications requiring electroactive materials, such as sensors and batteries (Coşkun, Zaragoza-Contreras, & Salavagione, 2012).
Organic Synthesis
In organic synthesis, the C-H bond sulfonylation of anilines with the insertion of sulfur dioxide under metal-free conditions stands out. This process generates 2-sulfonylanilines through a three-component reaction involving anilines, DABCO·(SO2)2, and aryldiazonium tetrafluoroborates, without the need for metal catalysts or additives. This efficient, broad functional group tolerant transformation highlights the role of 2-[(Difluoromethyl)sulfanyl]aniline derivatives in facilitating novel organic synthesis pathways (Zhou et al., 2018).
Forward Osmosis Membranes
Furthermore, aniline derivatives are used in the development of forward osmosis (FO) membranes for desalination. Chemical modifications involving aniline sulfonate/bisulfonate functionalized polyamide layers result in membranes with increased hydrophilicity and smoothness. These properties enhance the antifouling capability and improve water transfer rates, making such membranes valuable for efficient water treatment and desalination processes (Ni & Ge, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(difluoromethylsulfanyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NS/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYLLNCVORSDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90947814 | |
| Record name | 2-[(Difluoromethyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Difluoromethyl)sulfanyl]aniline | |
CAS RN |
24933-58-2 | |
| Record name | 2-[(Difluoromethyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90947814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(difluoromethyl)sulfanyl]aniline HCL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



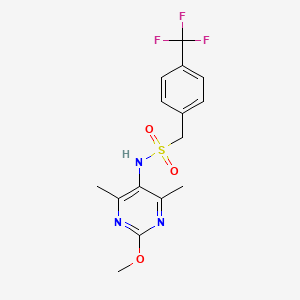
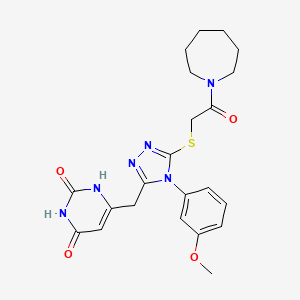
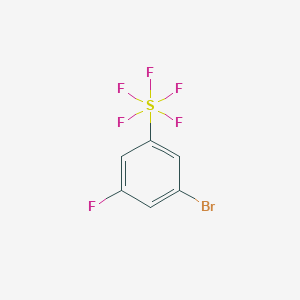
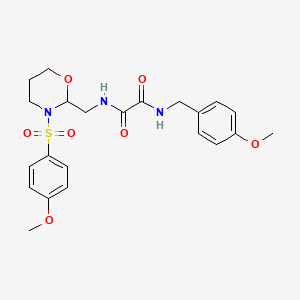
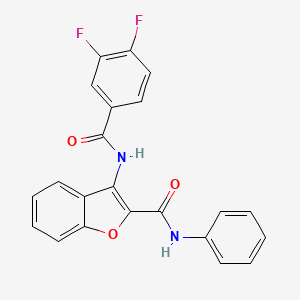
![5-Methyl-2-[[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2702226.png)
![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide](/img/structure/B2702228.png)
![N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2702232.png)
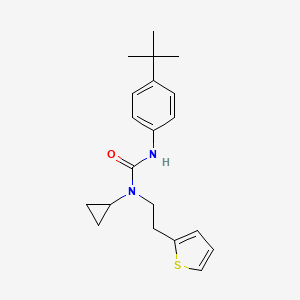
![methyl 3-[(4-chlorobenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2702235.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2702236.png)
![1,7-Dimethyl-8-(phenylethyl)-3-(2-piperidylethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/structure/B2702238.png)
